molecular formula C7H8INO B1416625 2-Ethoxy-5-iodopyridine CAS No. 902837-52-9

2-Ethoxy-5-iodopyridine

Cat. No.: B1416625
CAS No.: 902837-52-9
M. Wt: 249.05 g/mol
InChI Key: AIFZXWONOPNLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-5-iodopyridine is an organic compound with the molecular formula C7H8INO It is a derivative of pyridine, characterized by the presence of an ethoxy group at the second position and an iodine atom at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxy-5-iodopyridine can be synthesized through the reaction of 2-chloro-5-iodopyridine with sodium in ethanol. The mixture is refluxed for 12 hours, followed by evaporation of ethanol under reduced pressure. The residue is then quenched with water and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over sodium sulfate, and purified by column chromatography to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as described above, scaled up for industrial applications. The process typically includes rigorous purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium or potassium salts in polar solvents like ethanol.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used under inert atmosphere conditions.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the iodine atom.
  • Coupling reactions produce biaryl compounds or other complex structures depending on the reactants used.

Scientific Research Applications

2-Ethoxy-5-iodopyridine is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-iodopyridine largely depends on its chemical reactivity and the nature of its derivatives. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary based on the specific derivative and its intended application.

Comparison with Similar Compounds

    2-Chloro-5-iodopyridine: Similar structure but with a chlorine atom instead of an ethoxy group.

    2-Methoxy-5-iodopyridine: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness: 2-Ethoxy-5-iodopyridine is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules, offering distinct advantages in terms of reactivity and product diversity compared to its analogs.

Properties

IUPAC Name

2-ethoxy-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFZXWONOPNLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313589
Record name 2-Ethoxy-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-52-9
Record name 2-Ethoxy-5-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-5-iodopyridine
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-5-iodopyridine
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-5-iodopyridine
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-5-iodopyridine
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-5-iodopyridine
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-5-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.